molecular formula C17H19N3O5 B15347688 Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate CAS No. 937263-40-6

Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate

Cat. No.: B15347688
CAS No.: 937263-40-6
M. Wt: 345.3 g/mol
InChI Key: UUKJBELODHPHIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate is a chemical compound with the CAS Registry Number 937263-40-6 and a molecular formula of C17H19N3O5 . It features a molecular weight of 345.30 g/mol and is provided for research and development applications. This compound belongs to a class of tert-butyl carbamate-protected aminopyridine derivatives. Such molecules are frequently employed as key synthetic intermediates in organic and medicinal chemistry research. Specifically, protected 2-aminopyridines are valuable building blocks for the synthesis of more complex molecules, including various kinase inhibitors . For instance, structurally related compounds have been utilized in the development of potent p38 MAP kinase inhibitors, highlighting the importance of this chemotype in probing biological pathways . The carbamate protecting group (Boc) can be readily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized . This product is intended for use in laboratory research only. It is strictly for in vitro applications and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed hazard information.

Properties

CAS No.

937263-40-6

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

tert-butyl N-[4-(2-methyl-4-nitrophenoxy)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H19N3O5/c1-11-9-12(20(22)23)5-6-14(11)24-13-7-8-18-15(10-13)19-16(21)25-17(2,3)4/h5-10H,1-4H3,(H,18,19,21)

InChI Key

UUKJBELODHPHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Tert-Butyl 4-Chloro-3-Formylpyridin-2-Ylcarbamate (C₁₁H₁₃ClN₂O₃)

  • Substituents : Chlorine at C4, formyl group at C3.
  • Key Differences : The absence of a nitro group and the presence of a formyl moiety enhance electrophilic reactivity (e.g., in nucleophilic additions). The chlorine atom may stabilize the ring via inductive effects.
  • Source : Catalog of Pyridine Compounds (Entry 105) .

Tert-Butyl (2-Methoxypyridin-4-Yl)Carbamate (C₁₁H₁₆N₂O₃)

  • Substituents : Methoxy group at C2.
  • Key Differences : The electron-donating methoxy group increases pyridine ring electron density, contrasting with the electron-withdrawing nitro group in the target compound. This difference may alter solubility in polar solvents and reduce oxidative stability .

(E)-Tert-Butyl 4-Chloro-3-((Hydroxyimino)Methyl)Pyridin-2-Ylcarbamate (C₁₁H₁₄ClN₃O₃)

  • Substituents: Chlorine at C4, hydroxyimino group at C3.
  • Catalog data indicate a higher price point (~$400/g), suggesting specialized synthetic routes .

Tert-Butyl (5-Aminopyridin-2-Yl)Carbamate (C₁₀H₁₅N₃O₂)

  • Substituents: Amino group at C5.
  • Key Differences: The electron-rich amino group increases susceptibility to oxidation but enables participation in coupling reactions (e.g., Buchwald-Hartwig). This compound has a high structural similarity score (0.93) to the target, per CAS data .

Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (C₁₀H₁₃ClN₂O₃)

  • Substituents : Chlorine at C4, hydroxyl group at C3.
  • Key Differences : The hydroxyl group may confer acidity (pKa ~8–10) and enable derivatization (e.g., esterification). Storage at room temperature suggests moderate stability .

Molecular and Physicochemical Properties

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Notable Properties Source
Tert-Butyl 4-(2-Methyl-4-Nitrophenoxy)Pyridin-2-Ylcarbamate C₁₇H₁₉N₃O₅ 345.35 2-Methyl-4-nitrophenoxy High polarity, nitro-driven reactivity N/A
Tert-Butyl 4-Chloro-3-Formylpyridin-2-Ylcarbamate C₁₁H₁₃ClN₂O₃ 256.69 Cl, CHO Electrophilic formyl reactivity
Tert-Butyl (2-Methoxypyridin-4-Yl)Carbamate C₁₁H₁₆N₂O₃ 224.25 OCH₃ Electron-rich ring, oxidation-sensitive
(E)-Tert-Butyl 4-Chloro-3-((Hydroxyimino)Methyl)Pyridin-2-Ylcarbamate C₁₁H₁₄ClN₃O₃ 271.70 Cl, CH=NOH Tautomerism, hydrogen bonding
Tert-Butyl (5-Aminopyridin-2-Yl)Carbamate C₁₀H₁₅N₃O₂ 209.24 NH₂ Nucleophilic amino group
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate C₁₀H₁₃ClN₂O₃ 244.67 Cl, OH Acidic hydroxyl, room-temperature stability

Reactivity and Stability Trends

  • Nitro Group (Target Compound): Enhances electrophilic aromatic substitution (e.g., nitration, sulfonation) but may reduce thermal stability compared to methoxy or amino analogs.
  • Chloro Substituents (Entries 2.1.1, 2.1.5) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) but increase molecular weight and lipophilicity.
  • Amino/Hydroxy Groups (Entries 2.1.4, 2.1.5): Improve water solubility but require protection during synthetic steps to prevent undesired side reactions.

Q & A

Q. How can researchers optimize the multi-step synthesis of tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Catalyst Selection : Use palladium catalysts for cross-coupling reactions to attach the phenoxy group to the pyridine ring, as seen in analogous pyridine-carbamate syntheses .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) to isolate intermediates. Recrystallization in ethanol can enhance final product purity .
  • Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase) to identify side products early .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H NMR (DMSO-d6, 400 MHz) to verify substitution patterns on the pyridine and phenoxy rings. Key signals: tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]+^+: ~373.3 g/mol) .
  • Elemental Analysis : Validate C, H, N, and O content (±0.3% theoretical values) to ensure stoichiometric integrity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 1–3 months and analyze via HPLC for decomposition (e.g., nitro group reduction or carbamate hydrolysis) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor nitro group stability via FT-IR (loss of NO2_2 peaks at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for nitro-group functionalization in similar pyridine-carbamates?

  • Methodological Answer :
  • Controlled Replication : Repeat reactions under inert atmospheres (N2_2/Ar) to exclude moisture/O2_2 interference, which can alter nitro-group reactivity .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to identify optimal dielectric environments for nitration .
  • Kinetic Studies : Use in-situ IR to track reaction rates and identify intermediates causing yield variability .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. For example, the 4-nitrophenoxy group may direct substitutions to the pyridine’s 3-position .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic hotspots influencing pharmacological activity .

Q. What mechanisms explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • Activation Analysis : The electron-withdrawing nitro group enhances pyridine ring electrophilicity, facilitating SNAr at the 2- or 4-positions. Use Hammett constants (σ+^+) to quantify substituent effects .
  • Leaving Group Efficiency : Compare carbamate vs. tert-butyl group lability under basic conditions (e.g., NaOH/EtOH) using kinetic isotope effects .

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :
  • Enzyme Assays : Test against recombinant kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano) and correlate structural changes with inhibitory activity .

Data Contradiction & Troubleshooting

Q. How to address discrepancies in reported HPLC retention times for this compound across studies?

  • Methodological Answer :
  • Column Calibration : Use certified reference standards and calibrate with a mix of nitroaromatics (e.g., 4-nitrophenol, tert-butyl carbamate) to standardize retention times .
  • Mobile Phase pH : Adjust pH (2.5–6.5) to assess ionization effects; acidic conditions may improve peak symmetry .

Q. Why might NMR spectra show unexpected splitting patterns for the pyridine ring protons?

  • Methodological Answer :
  • Conformational Analysis : Rotameric equilibria of the carbamate group can cause splitting. Use variable-temperature NMR (25–60°C) to coalesce signals .
  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize certain conformers .

Application-Oriented Questions

Q. What methodologies enable the study of this compound’s photodegradation pathways?

  • Methodological Answer :
  • LC-MS/MS Analysis : Identify degradation products (e.g., reduced amine or phenolic derivatives) using fragmentation patterns .
  • Radical Trapping : Add TEMPO or BHT during UV exposure to assess radical-mediated pathways .

Q. How to design a regioselective derivatization protocol for introducing bioorthogonal handles (e.g., alkyne groups)?

  • Methodological Answer :
  • Click Chemistry : Perform Sonogashira coupling at the pyridine’s 3-position using Pd(PPh3_3)4_4/CuI, TEA, and terminal alkynes .
  • Protection/Deprotection : Temporarily protect the carbamate with Boc anhydride, functionalize, then deprotect with TFA .

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